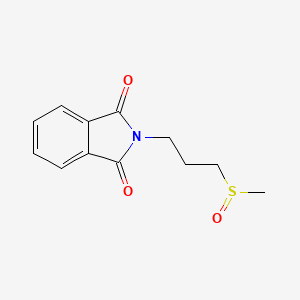

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

Descripción

Overview of Isoindoline-1,3-dione Derivatives

Isoindoline-1,3-dione derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds characterized by their distinctive bicyclic structure incorporating two carbonyl groups flanking a nitrogen atom. These compounds, commonly referred to as phthalimides, represent an important category of biologically active nitrogen-heterocycles found extensively in pharmaceuticals, natural products, agrochemicals, polymers, and dyes. The derivatives of isoindoline-1,3-dione demonstrate remarkable biological activities, including anti-inflammatory and antibacterial effects, making them subjects of intensive research in medicinal chemistry.

The structural diversity within this family arises from various substitution patterns possible on both the aromatic ring system and the nitrogen atom. Research has demonstrated that modifications to the core isoindoline-1,3-dione structure can significantly influence biological activity profiles. For instance, derivatives incorporating piperazine substituents have shown exceptional inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with inhibitory concentration values ranging from 1.12 to 21.24 micromolar. Similarly, N-benzylpiperidinylamine moieties have yielded compounds with inhibitory concentration values as low as 87 nanomolar against acetylcholinesterase.

The synthetic accessibility of isoindoline-1,3-dione derivatives has contributed to their widespread study and application. Various synthetic methodologies have been developed to prepare functionalized phthalimides, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes, amidation of phthalic acid or anhydride by primary amines, and annulation reactions involving maleimide. These diverse synthetic approaches enable the preparation of structurally complex derivatives tailored for specific applications.

Recent advances in isoindoline-1,3-dione chemistry have revealed novel synthetic strategies for accessing highly substituted derivatives. The hexadehydro-Diels-Alder reaction coupled with intermolecular oxygen-coupling oxidation represents one such innovation, allowing for the direct construction of tricyclic isoindoline-1,3-dione compounds without the need for metals, catalysts, or bases. This methodology demonstrates the evolving sophistication of synthetic approaches to these valuable molecular frameworks.

| Biological Activity | Representative Compounds | Inhibitory Concentration Range | Target Enzymes |

|---|---|---|---|

| Cholinesterase Inhibition | Piperazine derivatives | 1.12-21.24 μM | Acetylcholinesterase, Butyrylcholinesterase |

| Benzylpiperidinylamine derivatives | 87 nM | Acetylcholinesterase | |

| Anti-inflammatory | Various substituted derivatives | Variable | Cyclooxygenase enzymes |

| Antimicrobial | Halogenated derivatives | Moderate activity | Multiple bacterial strains |

Historical Context of Phthalimide Chemistry

The historical development of phthalimide chemistry traces back to the mid-19th century, with significant contributions from organic chemists who recognized the synthetic utility of these compounds. The first systematic application of phthalimide in organic synthesis was achieved by S. Gabriel in 1887, establishing what became known as the Gabriel synthesis for the preparation of primary amines. This classical transformation involves the initial treatment of phthalimide with a strong base such as potassium hydroxide to form the corresponding potassium salt, followed by nucleophilic substitution with alkyl halides.

The Gabriel synthesis revolutionized amine preparation by providing a reliable method for converting alkyl halides to primary amines while avoiding the formation of secondary and tertiary amine byproducts. The process typically employs potassium phthalimide, generated by treating phthalimide with potassium carbonate in water at 100 degrees Celsius or with potassium hydroxide in absolute ethanol. The resulting N-alkylphthalimide undergoes hydrolysis under basic conditions to liberate the desired primary amine and phthalic acid.

The historical significance of phthalimide chemistry became particularly prominent in the mid-20th century with the development of thalidomide, a sedative and anti-nausea medication. First developed as a tranquilizer by Swiss pharmaceutical company Ciba in 1953 and later acquired by German pharmaceutical company Chemie Grünenthal in 1954, thalidomide was marketed under the trade name Contergan. While initially deemed safe for use in pregnancy, the compound caused severe birth defects when administered to pregnant women, resulting in what became known as the "biggest anthropogenic medical disaster ever," affecting more than 10,000 children worldwide.

The thalidomide tragedy profoundly impacted pharmaceutical development and regulatory oversight, leading to stricter safety protocols for drug approval and testing. In the United States, Food and Drug Administration pharmacologist Frances Oldham Kelsey refused approval for thalidomide marketing, significantly reducing its impact on American patients. Her decision, made despite pressure from pharmaceutical companies, ultimately earned her the President's Award for Distinguished Federal Civilian Service in 1962.

Despite its tragic history, thalidomide has found renewed interest in modern medicine for specific therapeutic applications, demonstrating the complex relationship between chemical structure and biological activity. This historical context underscores the importance of thorough chemical characterization and safety evaluation in the development of phthalimide-based compounds.

Chemical Classification and Nomenclature

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione belongs to the broader chemical classification of cyclic imides, specifically within the isoindoline-1,3-dione subfamily. The systematic nomenclature of this compound reflects its structural components: an isoindoline-1,3-dione core bearing a 3-(methylsulfinyl)propyl substituent at the nitrogen position. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is designated as 2-(3-methylsulfinylpropyl)isoindole-1,3-dione.

The compound's Chemical Abstracts Service registry number 98184-57-7 provides a unique identifier within chemical databases. Alternative systematic names include 1H-Isoindole-1,3(2H)-dione, 2-[3-(methylsulfinyl)propyl]- and 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The molecular formula C12H13NO3S indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The International Chemical Identifier key QJITYADDXCAAHQ-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity. The InChI string 1S/C12H13NO3S/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 encodes the complete structural information in a machine-readable format.

Cyclic imides are characterized by their diacyl derivatives of ammonia or primary amines, with the general structural motif [-CO-N(R)-CO-] representing the core imide functionality. In the case of isoindoline-1,3-dione derivatives, this imide group is incorporated into a benzene-fused five-membered ring system. The presence of two carbonyl groups adjacent to the nitrogen atom confers unique chemical properties, including enhanced acidity of the imido N-H bond in unsubstituted derivatives.

The methylsulfinyl functional group present in this compound introduces additional chemical complexity through the sulfur-oxygen bond. This sulfoxide functionality can exist in two stereoisomeric forms due to the tetrahedral geometry around the sulfur center, although the search results do not specify the stereochemical configuration of this particular compound.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(3-methylsulfinylpropyl)isoindole-1,3-dione |

| Chemical Abstracts Service Number | 98184-57-7 |

| Molecular Formula | C12H13NO3S |

| Molecular Weight | 251.31 g/mol |

| International Chemical Identifier Key | QJITYADDXCAAHQ-UHFFFAOYSA-N |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, encompassing synthetic methodology development, biological activity studies, and materials science applications. This compound serves as a crucial precursor for the synthesis of iberin, demonstrating its utility as a synthetic intermediate in natural product chemistry. The role as a precursor highlights the compound's importance in accessing more complex molecular structures through established synthetic transformations.

Recent research has demonstrated the versatility of isoindoline-1,3-dione derivatives in chemosensor applications, where their electronic properties and binding capabilities enable selective detection of specific analytes. The incorporation of electron-withdrawing phthalimide groups enhances binding interactions with target molecules, as evidenced by studies on cyclotricatechylene derivatives functionalized with propyl-phthalimide moieties. These chemosensors have shown significant fluorescence enhancement upon interaction with specific pesticides, demonstrating binding constants on the order of 1.7 × 10^5 and detection limits as low as 58 micromolar.

The synthetic accessibility of isoindoline-1,3-dione derivatives has made them valuable building blocks in organic transformations. These compounds serve as masked sources of ammonia in various reactions, enabling the preparation of complex molecular architectures through established protocols. The ability to undergo nucleophilic substitution reactions at the nitrogen center provides a versatile platform for structural diversification. Additionally, the aromatic ring system can be functionalized through electrophilic aromatic substitution reactions, further expanding the synthetic utility of these frameworks.

In medicinal chemistry research, isoindoline-1,3-dione derivatives have emerged as privileged scaffolds for drug discovery efforts. Comprehensive studies have revealed diverse biological activities including anti-inflammatory, anti-Alzheimer, antiepileptic, antischizophrenia, antiplatelet, anticancer, antibacterial, antifungal, antimycobacterial, antiparasitic, anthelmintic, antiviral, and antidiabetic properties. The versatility of this pharmacophore has been analyzed using computational platforms such as pkCSM, revealing favorable physicochemical profiles for drug development.

The mechanistic understanding of isoindoline-1,3-dione derivatives has provided insights into structure-activity relationships that guide rational drug design. For example, studies on related compounds have demonstrated potential inhibitory effects on beta-amyloid protein aggregation, suggesting therapeutic applications in Alzheimer's disease treatment. Such mechanistic studies contribute to the broader understanding of how chemical structure influences biological activity within this compound class.

Material science applications have also benefited from isoindoline-1,3-dione chemistry, particularly in the development of high-performance polymers. The rigid aromatic structure and thermal stability of phthalimide moieties make them suitable for incorporation into polymer backbones, contributing to enhanced mechanical and thermal properties. This application demonstrates the broader impact of phthalimide chemistry beyond traditional pharmaceutical and synthetic applications.

| Research Domain | Applications | Key Findings |

|---|---|---|

| Synthetic Chemistry | Precursor for iberin synthesis | High-yield transformations |

| Chemosensor Development | Pesticide detection | Binding constant: 1.7 × 10^5 |

| Medicinal Chemistry | Multi-target biological activities | Diverse pharmacological profiles |

| Materials Science | High-performance polymers | Enhanced thermal stability |

| Analytical Chemistry | Fluorescence-based detection | Detection limit: 58 μM |

The continued research interest in this compound and related derivatives reflects their fundamental importance in advancing organic chemistry knowledge and applications. The compound's unique structural features, including the methylsulfinyl substituent and the isoindoline-1,3-dione core, provide a platform for investigating structure-property relationships that inform both fundamental understanding and practical applications in diverse scientific disciplines.

Propiedades

IUPAC Name |

2-(3-methylsulfinylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJITYADDXCAAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541363 | |

| Record name | 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98184-57-7 | |

| Record name | 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione typically proceeds via the oxidation of 2-(3-(Methylthio)propyl)isoindoline-1,3-dione. This precursor contains a methylthio group (-S-CH3) attached to the propyl chain linked to the isoindoline-1,3-dione moiety. The key step is the selective oxidation of the sulfur atom from the thioether to the sulfoxide (-S(=O)-CH3) without over-oxidation to sulfone or other side reactions.

Reaction Scheme Overview

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(3-(Methylthio)propyl)isoindoline-1,3-dione + H2O2 | Ethanol, acetic acid, 72 h | This compound | ~100% |

Detailed Reaction Mechanism Insights

- The oxidation of the thioether sulfur atom by hydrogen peroxide proceeds via nucleophilic attack of the peroxide oxygen on the sulfur, forming a sulfoxide intermediate.

- Acetic acid serves to activate the hydrogen peroxide and stabilize intermediates, enhancing the reaction rate and selectivity.

- The reaction conditions are mild enough to avoid further oxidation to sulfone or degradation of the isoindoline-1,3-dione core.

Purification and Characterization

- After completion, the reaction mixture is typically worked up by solvent removal and purification via standard chromatographic techniques (e.g., silica gel column chromatography).

- The product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm the sulfoxide functionality and the integrity of the isoindoline-1,3-dione ring system.

Alternative Preparation Routes and Related Compounds

While the direct oxidation of the methylthio precursor is the most straightforward and documented method, other synthetic approaches to related isoindoline-1,3-dione derivatives involve:

- Preparation of the isoindoline-1,3-dione core via condensation reactions involving phthalic anhydride derivatives and amines or amino acids under acidic or basic conditions.

- Functionalization of the propyl side chain through halogenation (e.g., 2-(3-chloropropyl)isoindoline-1,3-dione) followed by nucleophilic substitution to introduce various sulfur-containing groups.

- Use of protecting groups and selective deprotection strategies to enable multi-step synthesis of complex isoindoline derivatives.

However, these routes are more relevant for the synthesis of precursors or analogs rather than the direct preparation of this compound.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2-(3-(Methylthio)propyl)isoindoline-1,3-dione |

| Key Reaction | Oxidation of thioether to sulfoxide |

| Oxidizing Agent | Hydrogen peroxide (H2O2) |

| Solvent | Ethanol |

| Catalyst | Acetic acid |

| Reaction Time | 72 hours |

| Temperature | Ambient or mild heating |

| Yield | Approximately 100% |

| Purification | Chromatography (silica gel) |

| Characterization | NMR, MS |

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfinyl moiety undergoes further oxidation to sulfone derivatives under controlled conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂)

-

Solvent : Acetic acid/ethanol mixture

-

Conditions : 72 hours at room temperature

-

Product : 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

This reaction highlights the compound’s susceptibility to electrophilic oxidation, a critical pathway for modifying its sulfinyl group.

Nucleophilic Substitution

The isoindoline-1,3-dione core participates in nucleophilic substitution reactions, particularly with amines. A representative example includes:

Reaction with Hydrazine Hydrate

-

Purpose : Removal of the phthalimide protecting group

-

Conditions : Reflux in ethanol

-

Product : 3-(Methylsulfinyl)propylamine

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-coupling reactions. A Suzuki–Miyaura coupling example involves:

-

Partner : Boronic acid derivatives

-

Catalyst : Pd(PPh₃)₄/CuI system

-

Conditions : Triethylamine, 4 hours under N₂

Mannich Reactions

The imide nitrogen undergoes aminomethylation via Mannich reactions:

-

Reagents : Formaldehyde (HCHO) + N-arylpiperazines

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : Reflux, monitored by TLC

Comparative Reaction Yields

Steric and Electronic Effects

-

Steric hindrance : Bulky substituents on the isoindoline-1,3-dione core reduce yields in SN2 reactions (e.g., alkylation steps) .

-

Electronic modulation : Electron-withdrawing groups on the aryl ring enhance electrophilic substitution rates .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Precursor for Iberin

One of the most notable applications of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is its role as a precursor in the synthesis of iberin. Iberin has demonstrated anti-cancer properties and potential applications in treating inflammatory diseases. Research indicates that iberin may exert its effects through mechanisms such as modulation of immune responses and inhibition of tumor growth .

Anti-Cancer Properties

The compound exhibits promising biological activities that warrant further investigation. Studies have suggested that derivatives of isoindoline compounds can influence cancer cell proliferation and apoptosis pathways. For instance, compounds structurally related to this compound have shown potential in inhibiting specific cancer cell lines without significant cytotoxicity to normal cells .

Case Study 1: Iberin Derivatives

A study focusing on iberin derivatives synthesized from this compound highlighted their effectiveness in reducing tumor growth in xenograft models. The pharmacokinetic profiles of these derivatives indicated rapid absorption and high oral bioavailability, making them suitable candidates for further development as anti-cancer agents .

Case Study 2: Immune Modulation

Research has also explored the immune-modulating effects of compounds derived from this compound. These studies suggest that such compounds may enhance immune responses against tumors while maintaining low toxicity levels in mammalian cells. This dual action underscores their potential as therapeutic agents in cancer immunotherapy .

Mecanismo De Acción

The mechanism of action of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .

Comparación Con Compuestos Similares

Substituent Diversity and Structural Features

Actividad Biológica

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione, also known by its CAS number 98184-57-7, is a compound that has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 251.3 g/mol

The compound features an isoindoline core substituted with a methylsulfinyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with methylsulfinyl propyl groups under controlled conditions. A common method includes the use of dihydrogen peroxide in ethanol and acetic acid over a period of 72 hours, yielding high purity and good yields .

Anti-Mycobacterial Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anti-mycobacterial properties. Specifically, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and Mycobacterium leprae, comparable to established treatments like ethionamide .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably:

- IC values were determined through MTT assays.

- Compounds related to isoindoline-1,3-dione exhibited pro-apoptotic activity in lung (A549), breast (MDA-MB-231), and colon (HCT116) cancer cell lines.

- For instance, certain derivatives demonstrated IC values as low as 7.7 µM against HCT116 cells, indicating potent cytotoxicity .

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by influencing various cytokines and enzymes:

- It inhibits pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).

- Simultaneously, it promotes anti-inflammatory cytokines like interleukin-10 (IL-10) .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, reducing cell proliferation in cancerous tissues .

- Modulation of Immune Response : By affecting tryptophan metabolism through the inhibition of indoleamine 2,3-dioxygenase (IDO), it may enhance anti-tumor immunity .

Case Studies

Recent studies have highlighted the potential applications of this compound in treating various conditions:

- Cancer Therapy : In vivo studies indicated that derivatives could significantly reduce tumor growth in xenograft models without causing weight loss in subjects .

- Infection Control : Its efficacy against mycobacterial infections suggests potential use in treating resistant strains .

Summary Table of Biological Activities

Q & A

Advanced Research Question

- Side-Chain Modifications : Introducing amines (e.g., piperazine, morpholine) or hydroxyalkyl groups improves antimicrobial or anti-Alzheimer activity. For example:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets, while bulky substituents reduce bioavailability .

How do variations in reaction conditions impact the yield and purity during synthesis?

Advanced Research Question

Key factors include:

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) favor SN2 substitutions, while toluene minimizes side reactions in radical-based alkylations .

- Catalysts : BF₃·Et₂O accelerates stannane couplings (e.g., 82% yield in toluene) but requires strict anhydrous conditions to avoid hydrolysis .

- Temperature : Elevated temperatures (60–80°C) improve nucleophilic substitution rates but may degrade heat-sensitive sulfinyl groups .

What are the key considerations in analyzing contradictory biological activity data across derivatives?

Advanced Research Question

- Assay Variability : Differences in microbial strains (e.g., C. albicans vs. E. coli) or enzyme isoforms (e.g., AChE vs. BuChE) can lead to conflicting IC₅₀ values .

- Physicochemical Properties : LogP values >3.0 may improve membrane permeability but reduce aqueous solubility, skewing in vitro vs. in vivo results .

- Metabolic Stability : Derivatives with ester linkages (e.g., 2-hydroxypropyl) show rapid hydrolysis in plasma, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.